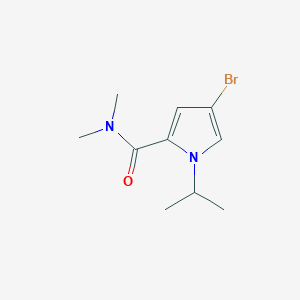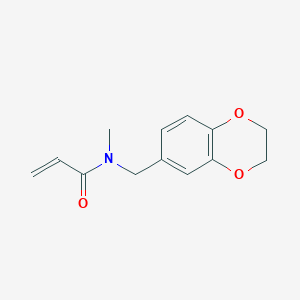![molecular formula C14H16ClNO3 B7557019 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557019.png)
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid, also known as CCPMAA, is a chemical compound that has been studied for its potential therapeutic effects. CCPMAA belongs to the class of acetic acid derivatives, which are known for their anti-inflammatory and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the inflammatory response. By inhibiting COX activity, 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid reduces the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid is its potential as a therapeutic agent for the treatment of inflammatory conditions and cancer. However, there are several limitations to its use in lab experiments. 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the synthesis of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid is complex and time-consuming, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for research on 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid. One area of interest is the development of new synthetic methods for 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid in various diseases, including inflammation, pain, and cancer. Additionally, more research is needed to fully understand the mechanism of action of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid and its potential interactions with other drugs.
Métodos De Síntesis
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid can be synthesized using a multistep process that involves the reaction of 4-chlorobenzoyl chloride with cyclopropylmethylamine, followed by the reaction of the resulting intermediate with glycine. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid has been studied for its potential therapeutic effects in various diseases such as inflammation, pain, and cancer. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis. 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid has also been studied for its potential anticancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-12-5-3-10(4-6-12)7-13(17)16(9-14(18)19)8-11-1-2-11/h3-6,11H,1-2,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYKNELRLHCUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)

![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556974.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)
![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)
![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)